4,4'-Diaminodicyclohexylmethane carbonate
Overview
Description
4,4’-Diaminodicyclohexylmethane is an organic compound with the formula CH2(C6H10NH2)2 . It is classified as a diamine and is often referred to as PACM in the epoxy industry . It is used as a curing agent for epoxy resins and finds particular use in epoxy flooring . The compound is produced as a mixture of three isomers by the hydrogenation of methylenedianiline .
Synthesis Analysis
The synthesis of 4,4’-Diaminodicyclohexylmethane involves the hydrogenation of methylenedianiline . The compound is produced as a mixture of three isomers: trans-trans, cis-trans, and a small amount of cis-cis .Molecular Structure Analysis
The molecular formula of 4,4’-Diaminodicyclohexylmethane is C13H26N2 . It has an average mass of 210.359 Da and a monoisotopic mass of 210.209595 Da .Chemical Reactions Analysis
4,4’-Diaminodicyclohexylmethane neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical and Chemical Properties Analysis
4,4’-Diaminodicyclohexylmethane is a yellowish-white liquid or brown solid paste . It is sensitive to decomposition in air and light, and is insoluble in water . It has a molecular weight of 210.359 Da .Scientific Research Applications
Non-Isocyanate Polyurethane Coatings
4,4'-Diaminodicyclohexylmethane (PACM) is utilized in creating non-isocyanate polyurethane (NIPU) coatings. When reacted with cyclic carbonate-functionalized polysiloxanes, PACM contributes to coatings with higher tensile strength, water resistance, and glass transition temperature. The chemical structure of the diamine influences the mechanical and thermal properties of these NIPU coatings (Liu Guifeng et al., 2017).
Synthesis of Guanidino Dicyclohexylmethane
PACM serves as a raw material for synthesizing 3,3'-dimethyl P-guanidino) dicyclohexylmethane, a compound with potential applications as a latent curing agent. The synthesis process involves an addition reaction under acidic conditions, showing that reaction temperature, time, and material ratios significantly affect yield (Yongli Peng & Yajiao Zhang, 2018).
Poly(4,4′-diaminodiphenylmethane) and Dye Adsorption
Research on carbon dots initiating the polymerization of 4,4'-diaminodiphenylmethane has led to the synthesis of poly(4,4′-diaminodiphenylmethane) (PDDM). This polymer has shown effectiveness in adsorbing dyes like methylene blue, indicating its potential in water purification applications (Moorthy Maruthapandi et al., 2018).
Polyimide Synthesis and Properties
PACM is also involved in the synthesis of novel triphenylmethane-based polyimides and copolyimides. These materials demonstrate excellent thermal stability and distinct dielectric properties, making them suitable for applications in materials science (I. Sava et al., 2018).
Allergic Contact Dermatitis Research
While not directly related to applications, it's notable that allergic contact dermatitis has been reported in relation to braces containing 4,4′-diaminodiphenylmethane. This emphasizes the importance of safety considerations in its use (A. Di Altobrando et al., 2020).
Chemical Recycling and Non-Isocyanate Polyureas
4,4'-Diaminodiphenylmethane is used in an innovative approach for recycling poly-(bisphenol A carbonate) into non-isocyanate polyureas. This process contributes to both waste valorization and the production of valuable polyureas (E. Quaranta et al., 2021).
Synthesis of Diphenylmethane-Based Polyisocyanide
The compound is used in the preparation of diphenylmethane-based polyisocyanide, which has applications as an electrochemical probe and as a precursor for nitrogen-doped carbon materials. This highlights its role in advanced material science and technology (Kesong Zhang et al., 2020).
Safety and Hazards
Future Directions
4,4’-Diaminodicyclohexylmethane finds particular use in epoxy flooring . Another application arises from its reaction with phosgene to produce a cycloaliphatic diisocyanate Hydrogenated MDI, which is used to produce light-stable polyurethanes . The substance may also be used as a chemical intermediate to make other molecules . Future directions could involve exploring new applications and improving the safety and environmental impact of its production and use.
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;2-1(3)4/h10-13H,1-9,14-15H2;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNROHDEKMCOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191304 | |
Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37872-62-1 | |
Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037872621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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